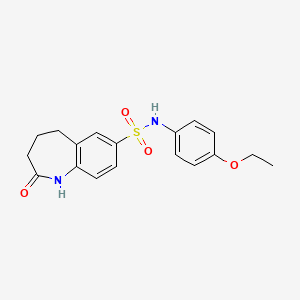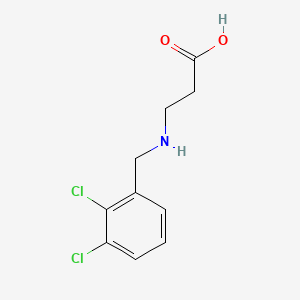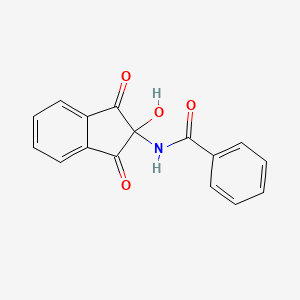![molecular formula C13H14ClN3OS2 B12480391 4-chloro-N-{5-[(2-methylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B12480391.png)
4-chloro-N-{5-[(2-methylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-{5-[(2-methylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . The presence of the thiadiazole ring in its structure contributes to its unique chemical and biological properties.
Preparation Methods
The synthesis of 4-chloro-N-{5-[(2-methylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to obtain the thiadiazole ring . The reaction conditions often include the use of catalysts such as copper chloride and solvents like methanol. Industrial production methods may involve similar steps but are optimized for higher yields and purity.
Chemical Reactions Analysis
4-chloro-N-{5-[(2-methylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Biology: It exhibits antimicrobial and antifungal activities, making it useful in biological studies.
Medicine: Its anticancer properties are being explored for potential therapeutic applications.
Industry: It is used in the development of biocides, fungicides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N-{5-[(2-methylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and proteins, disrupting their normal function. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact pathways involved depend on the specific biological context .
Comparison with Similar Compounds
Similar compounds include other 1,3,4-thiadiazole derivatives such as:
- 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol
- 2,2-dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide These compounds share similar structural features but differ in their specific substituents, leading to variations in their biological activities and applications .
Properties
Molecular Formula |
C13H14ClN3OS2 |
|---|---|
Molecular Weight |
327.9 g/mol |
IUPAC Name |
4-chloro-N-[5-(2-methylpropylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C13H14ClN3OS2/c1-8(2)7-19-13-17-16-12(20-13)15-11(18)9-3-5-10(14)6-4-9/h3-6,8H,7H2,1-2H3,(H,15,16,18) |
InChI Key |
KIKCBFHDWZNUOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-4-(1H-indol-3-yl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B12480311.png)
![N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide](/img/structure/B12480315.png)
![5-chloro-2-[3-(morpholin-4-yl)propyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione hydrobromide](/img/structure/B12480326.png)

![1-(4-Benzenesulfonyl-piperazin-1-yl)-3-[1,2,4]triazol-1-yl-butan-1-one](/img/structure/B12480334.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12480340.png)
![2-({Imidazo[1,2-A]pyridin-2-ylmethyl}sulfanyl)-4,6-diphenylpyridine-3-carbonitrile](/img/structure/B12480342.png)
![1-(4-fluorophenyl)-N-[3-methoxy-4-(2-phenylethoxy)benzyl]methanamine](/img/structure/B12480347.png)
![N-[(3-methoxy-2-propoxyphenyl)methylidene]hydroxylamine](/img/structure/B12480352.png)

![3-methyl-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12480368.png)

![3-hydroxy-4-(3-nitrophenyl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12480377.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-hydroxyphenyl)butanamide](/img/structure/B12480379.png)
